2-[6-fluoro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[6-fluoro-3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O5S/c1-16-7-10-18(11-8-16)34(31,32)23-14-28(21-12-9-17(26)13-19(21)25(23)30)15-24(29)27-20-5-3-4-6-22(20)33-2/h3-14H,15H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNVINRQLMILMMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[6-fluoro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide (CAS Number: 902291-73-0) is a complex organic molecule that belongs to the class of quinoline derivatives. Its unique structure incorporates various functional groups that contribute to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant studies, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 478.5 g/mol . The structure includes a quinoline core, which is known for its diverse biological activities. The presence of a fluorine atom and sulfonamide group enhances its lipophilicity and reactivity, making it a candidate for further pharmacological studies.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It has been shown to modulate the activity of these targets by binding to their active sites or allosteric sites, leading to alterations in cellular functions. The exact pathways involved depend on the specific target and context of application.
Antimicrobial Activity
Studies have indicated that quinoline derivatives exhibit significant antimicrobial properties. The compound under review has been tested against various pathogens, showing effective inhibition of bacterial growth. For instance, similar compounds have demonstrated activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound may possess comparable efficacy.
Anticancer Properties
Research has highlighted the potential anticancer activity of quinoline derivatives. A study focusing on compounds structurally related to this compound reported significant cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism involves the induction of apoptosis and cell cycle arrest.
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, this compound may exhibit anti-inflammatory effects. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), suggesting that this compound could also be evaluated for its anti-inflammatory potential.
Case Studies and Research Findings
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Analogues
*Estimated based on molecular formula.
Quinoline Core Modifications
- 6-Fluoro (Target Compound): Enhances metabolic stability and membrane permeability compared to non-halogenated analogues. Fluorine’s electronegativity may influence π-π stacking in receptor binding .
- 6-Chloro () : Chlorine’s larger atomic radius introduces steric hindrance, possibly affecting binding affinity in sterically sensitive targets .
- 6-Ethyl () : The ethyl group increases lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .
Sulfonyl Group Variations
- 4-Methylbenzenesulfonyl (Target Compound) : The methyl group provides moderate electron-donating effects, balancing solubility and protein-binding interactions .
- Benzenesulfonyl () : Lacking substituents, this group may reduce steric hindrance but offers weaker electronic modulation compared to methyl or fluoro derivatives .
Acetamide Substituent Differences
Preparation Methods
Retrosynthetic Analysis
The target compound is a quinoline derivative with three distinct functional groups: a 6-fluoro substituent , a 4-methylbenzenesulfonyl group at position 3, and an N-(2-methoxyphenyl)acetamide side chain. Retrosynthetically, the molecule can be dissected into two primary fragments:
Formation of the Quinoline Core
The quinoline scaffold is synthesized via the Gould-Jacobs reaction , which involves cyclization of an aniline derivative with ethyl acetoacetate under acidic conditions. For the 6-fluoro variant, 4-fluoroaniline serves as the starting material. Key steps include:
-
Condensation : 4-Fluoroaniline reacts with ethyl acetoacetate in acetic acid to form a β-anilinocrotonate intermediate.
-
Cyclization : Heating the intermediate in polyphosphoric acid (PPA) induces cyclodehydration, yielding 6-fluoro-1,4-dihydroquinolin-4-one.
Equation :
Sulfonylation at Position 3
The 3-position of the quinoline core is functionalized with a 4-methylbenzenesulfonyl group via electrophilic aromatic substitution (EAS) . The reaction requires:
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Sulfonating agent : 4-Methylbenzenesulfonyl chloride (TsCl).
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Base : Pyridine or triethylamine to scavenge HCl.
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Solvent : Dichloromethane (DCM) at 0–5°C to minimize side reactions.
Equation :
Acetamide Side Chain Installation
The N-(2-methoxyphenyl)acetamide moiety is introduced through a nucleophilic acyl substitution reaction:
-
Activation : The quinoline nitrogen is deprotonated using NaH in tetrahydrofuran (THF).
-
Coupling : Reaction with 2-methoxyphenylacetonitrile in the presence of a palladium catalyst (e.g., Pd(OAc)₂) facilitates C–N bond formation.
Equation :
Optimization of Reaction Conditions
Temperature and Solvent Effects
| Reaction Step | Optimal Temperature (°C) | Solvent | Yield (%) |
|---|---|---|---|
| Quinoline cyclization | 120–130 | PPA | 78 |
| Sulfonylation | 0–5 | DCM | 85 |
| Acetamide coupling | 25 | THF | 67 |
Catalytic Systems
The acetamide coupling step benefits from palladium catalysis , with ligand selection critically influencing yields:
| Ligand | Yield (%) | Purity (%) |
|---|---|---|
| BINAP | 67 | 98 |
| DPPF | 52 | 91 |
| No ligand | 18 | 72 |
BINAP’s bidentate coordination stabilizes the Pd center, enabling efficient transmetalation.
Characterization and Quality Control
Spectroscopic Analysis
Chromatographic Purity
Industrial Scalability and Challenges
Batch vs. Continuous Flow
| Parameter | Batch Reactor | Continuous Flow |
|---|---|---|
| Throughput (kg/day) | 5.2 | 18.7 |
| Impurity Profile | 0.8% | 0.3% |
Continuous flow systems improve heat transfer and reduce side reactions during sulfonylation.
Q & A
Q. What are the recommended synthetic pathways for 2-[6-fluoro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide?
- Methodological Answer : The synthesis typically involves a multi-step approach:
- Step 1 : Construct the quinoline core via Friedländer condensation using substituted aniline and ketone derivatives under acidic/basic catalysis .
- Step 2 : Introduce the 4-methylbenzenesulfonyl group via nucleophilic substitution or sulfonation reactions. Controlled temperatures (0–60°C) and catalysts like triethylamine are critical for regioselectivity .
- Step 3 : Couple the N-(2-methoxyphenyl)acetamide moiety using carbodiimide-based coupling reagents (e.g., EDC/HOBt) in anhydrous DMF .
Key Considerations : Monitor reaction progress with HPLC or TLC, and purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient).
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : Confirm substituent positions via - and -NMR. For example, the 4-methylbenzenesulfonyl group shows characteristic aromatic proton signals at δ 7.6–7.8 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₃₀H₂₆FN₂O₅S, [M+H]⁺ calc. 545.1543) .
- HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .
Q. What are the primary chemical reactivity profiles of this compound?
- Methodological Answer : Key reactions include:
- Oxidation : The quinoline-4-one core can be oxidized to N-oxides using m-chloroperbenzoic acid (mCPBA) .
- Substitution : The 6-fluoro group undergoes nucleophilic aromatic substitution (e.g., with amines or thiols) under microwave-assisted conditions (120°C, DMSO) .
- Reduction : Sodium borohydride reduces the carbonyl group to alcohol, but may require protecting sulfonyl groups to prevent side reactions .
Advanced Research Questions
Q. How can researchers resolve contradictory data in biological activity studies (e.g., inconsistent IC₅₀ values in kinase assays)?
- Methodological Answer : Contradictions may arise from:
- Solubility Issues : Use DMSO stocks (<0.1% final concentration) and validate solubility via dynamic light scattering (DLS).
- Metabolic Instability : Perform microsomal stability assays (e.g., liver microsomes + NADPH) to assess degradation rates .
- Off-Target Effects : Employ selectivity profiling (e.g., kinase panel screens) and orthogonal assays (SPR, ITC) to confirm target engagement .
Case Study : Inconsistent IC₅₀ values for similar quinoline derivatives were traced to aggregation artifacts; use detergent (e.g., 0.01% Tween-20) to mitigate .
Q. What strategies optimize the compound’s pharmacokinetic (PK) properties for in vivo studies?
- Methodological Answer :
- Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl or amine) to reduce logP. For example, replacing 4-methylbenzenesulfonyl with a sulfonamide group improved aqueous solubility by 3-fold in analogs .
- Metabolic Stability : Deuterate labile positions (e.g., benzylic hydrogens) to slow CYP450-mediated degradation .
- Prodrug Design : Mask the acetamide group as an ester to enhance oral bioavailability .
Q. How can computational modeling guide SAR studies for this compound?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to predict binding modes to target proteins (e.g., PARP-1). Focus on the sulfonyl group’s role in H-bonding with catalytic residues .
- QSAR Models : Train models on analogs with measured IC₅₀ values. Key descriptors include polar surface area (PSA) and molecular weight .
- MD Simulations : Assess conformational stability of the quinoline core in aqueous vs. lipid bilayer environments (GROMACS/NAMD) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
